Cas no 7320-83-4 (2-Butenoic acid,3-[1,1'-biphenyl]-4-yl-)

2-Butenoic acid,3-[1,1'-biphenyl]-4-yl- structure
7320-83-4 structure
Product Name:2-Butenoic acid,3-[1,1'-biphenyl]-4-yl-
CAS No:7320-83-4
MF:C16H14O2
MW:238.281164646149
CID:574961
PubChem ID:6068300
Update Time:2025-04-19

2-Butenoic acid,3-[1,1'-biphenyl]-4-yl- Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid,3-[1,1'-biphenyl]-4-yl-
    • (E)-3-(4-phenylphenyl)but-2-enoic acid
    • 3-(4-phenylphenyl)-2-imidazolino[2,1-b]1,3-thiazoline
    • 3-< Biphenylyl-(4)> -5,6-dihydro-imidazo< 2.1-b> thiazol
    • 3-biphenyl-4'-yl-5,6-dihydroimidazo[2,1-b]thiazole
    • 3-biphenyl-4-yl-5,6-dihydro-imidazo[2,1-b]thiazole
    • 3-biphenyl-4-yl-crotonic acid
    • 3-Biphenyl-4-yl-crotonsaeure
    • 3-Methyl-p-phenylzimtsaeure
    • AC1M0YQ7
    • CHEMBL479608
    • CTK0I8033
    • T5763146
    • AKOS005856811
    • NSC167224
    • 7320-83-4
    • NSC-167224
    • 2-Butenoic acid, 3-[1,1'-biphenyl]-4-yl-
    • Inchi: 1S/C16H14O2/c1-12(11-16(17)18)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,18)/b12-11+
    • InChI Key: ZNIHYWBWYANARQ-VAWYXSNFSA-N
    • SMILES: OC(/C=C(\C)/C1C=CC(=CC=1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 238.09942
  • Monoisotopic Mass: 238.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.133
  • Boiling Point: 410.8°C at 760 mmHg
  • Flash Point: 306.1°C
  • Refractive Index: 1.596
  • PSA: 37.3
  • LogP: 3.84150

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